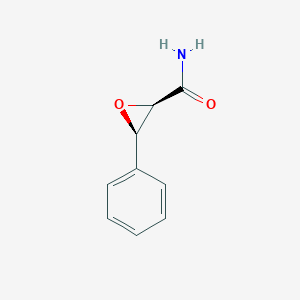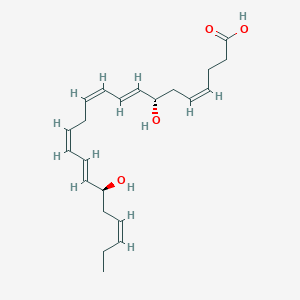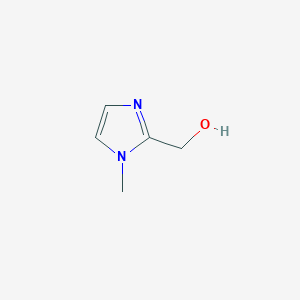
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Overview
Description
“4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C10H16O2 . It’s also known by other names such as “4-Hydroxy-β-cyclocitral” and "4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC)" .
Molecular Structure Analysis
The molecular weight of “4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one” is 168.2328 . The IUPAC Standard InChI is InChI=1S/C10H16O2/c1-7-4-8(12)5-10(2,3)9(7)6-11/h6,8,12H,4-5H2,1-3H3 .Scientific Research Applications
Selective Oxidation of Carotenoid-derived Aroma Compounds
The chemical compound 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has been studied for its applications in the selective oxidation of carotenoid-derived aroma compounds. Cytochromes P450, particularly CYP260B1 and CYP267B1 from Sorangium cellulosum So ce56, were found to oxidize these compounds efficiently. These enzymes demonstrated hydroxylase activity towards the formation of allylic alcohols and also showed epoxidase activity towards β-ionone and α-ionone derivatives, indicating their potential use in the synthesis of novel aroma compounds and their derivatives (Litzenburger & Bernhardt, 2016).
Enzymatic Asymmetric Reduction
Another application of this compound is in the field of enzymatic asymmetric reduction. A study described a practical enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involved stereoselective enzymatic hydrogenation and carbonyl group reduction, indicating the compound’s significance as a precursor in the synthesis of bioactive metabolites (Wada et al., 2003).
Odor Character of Patchouli Alcohol Partial Structures
The compound has also been used in synthesizing various substituted trimethylcyclohexanones and trimethylcyclohexenols from 2,6,6-trimethylcyclohex-2-en-l-one or isophorone. These synthesized compounds were examined as monocyclic partial structures of the tricyclic patchouli alcohol for their odor character and intensity, contributing to the field of aroma chemistry (Weyerstahl et al., 1989).
Biotransformation for Chiral Alcohol Production
In biotransformation applications, the compound has been a focus in the study of Saccharomyces cerevisiae-mediated stereoselective biotransformation. The yeast was used to reduce 2,6,6-trimethylcyclohex-2-ene-1,4-dione to (4R,6R)-actinol, highlighting the role of this compound in the production of optically active compounds and emphasizing the importance of cofactor availability during biotransformation (Uzir & Najimudin, 2018).
properties
IUPAC Name |
4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSBAFIAZKCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941388 | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
CAS RN |
19620-37-2 | |
| Record name | 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19620-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)





![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)